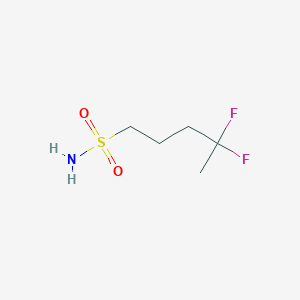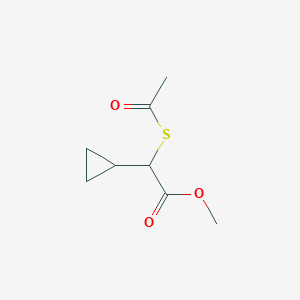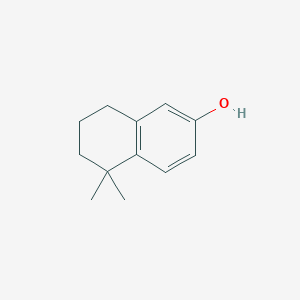
1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide” is a chemical compound with the CAS Number: 388094-06-2 . It has a molecular weight of 317.72 and its IUPAC name is 1-(4-chloro-2,5-difluorobenzoyl)-4-piperidinecarbohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14ClF2N3O2/c14-9-6-10(15)8(5-11(9)16)13(21)19-3-1-7(2-4-19)12(20)18-17/h5-7H,1-4,17H2,(H,18,20) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the prominent applications of compounds related to 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide is in the field of anticancer research. Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has shown promising results as potential anticancer agents. Studies involving the sequential synthesis of these compounds and their evaluation against cancer cell lines have demonstrated certain derivatives to exhibit strong anticancer properties, suggesting a potential for further investigation and development in cancer therapy (Rehman et al., 2018).
Antimicrobial and Antifungal Activities
The chemical framework of 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide and its derivatives has also been explored for antimicrobial and antifungal applications. Research into the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown that these compounds exhibit moderate to significant antimicrobial activity against various strains of bacteria (Khalid et al., 2016). Additionally, compounds derived from 1,3,4-oxadiazole-2-carbohydrazides were identified as having potential agricultural antifungal agents, targeting specific fungal infections in plants, thereby opening new avenues for the development of agricultural fungicides (Wu et al., 2019).
Antiviral Activity
In the search for new antiviral agents, the synthesis of piperidine-4-carboxamide derivatives has led to the discovery of compounds with highly potent anti-HIV-1 activity. The incorporation of various polar groups into the piperidine-4-carboxamide framework resulted in compounds that exhibit significant inhibition of HIV-1 replication, highlighting the potential of such derivatives in HIV-1 therapy (Imamura et al., 2006).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2N3O2/c14-9-6-10(15)8(5-11(9)16)13(21)19-3-1-7(2-4-19)12(20)18-17/h5-7H,1-4,17H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLZGYISGJCFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)C2=CC(=C(C=C2F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2754909.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2754911.png)


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754914.png)
![2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2754916.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)



![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea](/img/structure/B2754932.png)